ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, hydroxy, and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHOXYPHENETHYL)-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE: Shares similar structural features and functional groups.
2-(3,4-DIMETHOXYPHENYL)ETHANOL: Another compound with methoxy groups and similar reactivity
Uniqueness
ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its complex structure, which includes a combination of methoxy, hydroxy, and thiazole groups. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C30H30N2O8S |
---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H30N2O8S/c1-7-13-40-19-10-11-20(16(3)14-19)25(33)23-24(18-9-12-21(37-5)22(15-18)38-6)32(28(35)26(23)34)30-31-17(4)27(41-30)29(36)39-8-2/h7,9-12,14-15,24,33H,1,8,13H2,2-6H3/b25-23+ |
InChI Key |
PMDNNTBTPIFWRS-WJTDDFOZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=C(C=C(C=C3)OCC=C)C)\O)/C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=C(C=C(C=C3)OCC=C)C)O)C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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